2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both tetrahydroisoquinoline and quinazolinone moieties, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the Mannich reaction, where 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with formaldehyde and a suitable amine under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the nitrogen atoms.
Mannich Reaction: As mentioned earlier, the Mannich reaction is a key step in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like ethanol or isopropanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways and enzyme activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, which can lead to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Quercetin derivatives
- Benzofuran derivatives
Compared to these compounds, 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-methyl-3,4-dihydroquinazolin-4-one exhibits unique structural features that contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C20H21N3O3/c1-22-19(24)15-6-4-5-7-16(15)21-20(22)23-9-8-13-10-17(25-2)18(26-3)11-14(13)12-23/h4-7,10-11H,8-9,12H2,1-3H3 |
InChI Key |
ZBEODFKOSZDBOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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